2-{Octahydropyrrolo[1,2-a]pyrazin-2-yl}pyridin-3-amine
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Overview
Description
2-{Octahydropyrrolo[1,2-a]pyrazin-2-yl}pyridin-3-amine is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes a pyrrole ring fused with a pyrazine ring, and a pyridine ring attached to the pyrazine. Such structures are often found in bioactive molecules and have been employed in various applications, including pharmaceuticals and organic materials .
Preparation Methods
The synthesis of 2-{Octahydropyrrolo[1,2-a]pyrazin-2-yl}pyridin-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to obtain the desired compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
2-{Octahydropyrrolo[1,2-a]pyrazin-2-yl}pyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent . Its unique structure makes it an attractive scaffold for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-{Octahydropyrrolo[1,2-a]pyrazin-2-yl}pyridin-3-amine involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its observed biological activities. the exact mechanisms are not fully understood and require further research .
Comparison with Similar Compounds
Similar compounds to 2-{Octahydropyrrolo[1,2-a]pyrazin-2-yl}pyridin-3-amine include other pyrrolopyrazine derivatives. These compounds share the pyrrole and pyrazine rings but may differ in their substituents or additional ring structures. For example, 5H-pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives, which exhibit more antibacterial, antifungal, and antiviral activities .
Properties
Molecular Formula |
C12H18N4 |
---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H18N4/c13-11-4-1-5-14-12(11)16-8-7-15-6-2-3-10(15)9-16/h1,4-5,10H,2-3,6-9,13H2 |
InChI Key |
IGVOVAWKJPSJEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)C3=C(C=CC=N3)N |
Origin of Product |
United States |
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